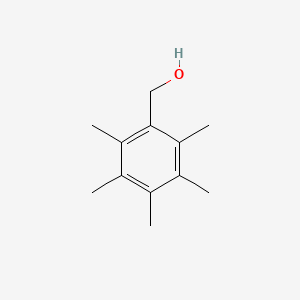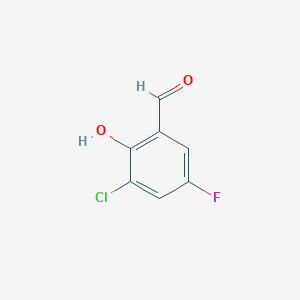
3-Chloro-5-fluoro-2-hydroxybenzaldehyde
Übersicht
Beschreibung
3-Chloro-5-fluoro-2-hydroxybenzaldehyde is a dihalogenated salicylaldehyde derivative . It is also known as 3-Chloro-5-fluorosalicylaldehyde .
Synthesis Analysis
The compound can be synthesized by the formylation of 2-chloro-4-fluorophenol with chloroform through reflux with concentrated NaOH(aq) .Molecular Structure Analysis
The molecular structure of the compound is planar, with an r.m.s. deviation from the plane of all non-hydrogen atoms of 0.0135 A . The molecule engages in intramolecular hydrogen bonding between the phenol hydrogen atom and formyl functional group oxygen with an O1 O2 distance of 2.6231 (19) A .Chemical Reactions Analysis
The compound has been used in the reaction of 2-hydroxybenzaldehyde, 5-chloro-2-hydroxybenzaldehyde, 5-bromo-2-hydroxybenzaldehyde, 2-hydroxy-5-methylbenzaldehyde, and 5-fluoro-2-hydroxybenzaldehyde with 2,2-dimethylpropane-1,3-diamine and DyCl 3 ·6H 2 O under room temperature conditions to obtain five Dy–HOFs .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm 3, a boiling point of 205.9±35.0 °C at 760 mmHg, and a flash point of 78.3±25.9 °C . It also has a molar refractivity of 39.8±0.3 cm 3, a polar surface area of 37 Å 2, and a molar volume of 115.7±3.0 cm 3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Bicyclic Heterocycles
- Scientific Field : Organic Chemistry
- Application Summary : 3-Fluoro-2-hydroxybenzaldehyde is used to synthesize fluorinated bicyclic heterocycles such as isoflavanone (chromanone) through gold (I) catalysed annulation reaction .
- Methods of Application : The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes : The synthesis results in the formation of fluorinated bicyclic heterocycles .
Preparation of Semiconducting Acenes
- Scientific Field : Materials Science
- Application Summary : Semiconducting acenes can also be prepared from 3-fluoro-2-hydroxybenzaldehyde .
- Methods of Application : The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes : The synthesis results in the formation of semiconducting acenes .
Synthesis of Antimicrobial Complexes
- Scientific Field : Medicinal Chemistry
- Application Summary : 3-Chloro-5-fluoro-2-hydroxybenzaldehyde plays an important role in the synthesis of novel antimicrobial complexes .
- Methods of Application : The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes : The synthesis results in the formation of novel antimicrobial complexes .
Crystallographic and Spectroscopic Characterization
- Scientific Field : Crystallography
- Application Summary : The compound has been studied for its antibacterial characteristics. It is a dihalogenated salicylaldehyde derivative .
- Methods of Application : The compound engages in intramolecular hydrogen bonding with an O—H O distance of 2.6231 (19) A . The C3—Cl and C5—F bond lengths were found to be 1.7334 (16) and 1.3529 (19) A .
- Results or Outcomes : The molecules pack together in the solid state with weak intermolecular C—H O, C—H F and F O interactions .
Organic Building Block
- Scientific Field : Organic Chemistry
- Application Summary : The compound is a useful organic building block throughout organic chemistry .
- Methods of Application : The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes : The compound can be applied as an organic building block .
Synthesis of Novel Antimicrobial Complexes
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound plays an important role in the synthesis of novel antimicrobial complexes .
- Methods of Application : The compound may be synthesized by the formylation of 2-chloro-4-fluorophenol with chloroform through reflux with concentrated NaOH(aq) .
- Results or Outcomes : The synthesis results in the formation of novel antimicrobial complexes .
Safety And Hazards
Zukünftige Richtungen
The compound has been studied for its antibacterial characteristics . It also plays an important role in the synthesis of novel antimicrobial complexes . Furthermore, it is used to synthesize fluorinated bicyclic heterocycles such as isoflavanone (chromanone) through gold (I) catalysed annulation reaction .
Eigenschaften
IUPAC Name |
3-chloro-5-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXIEGGPMOEWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382265 | |
| Record name | 3-chloro-5-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-2-hydroxybenzaldehyde | |
CAS RN |
82128-69-6 | |
| Record name | 3-chloro-5-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 82128-69-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

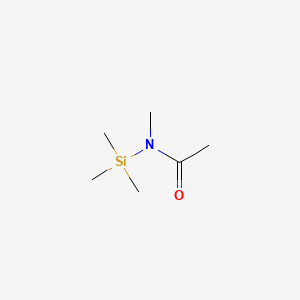
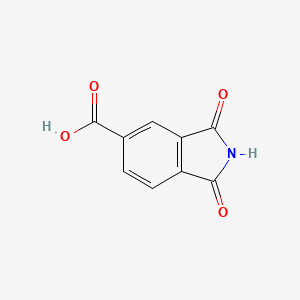
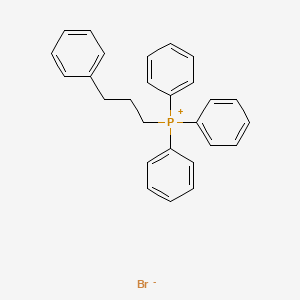
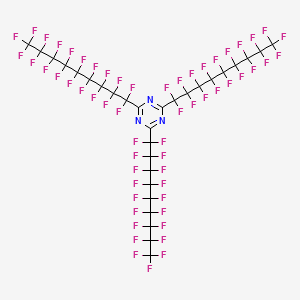
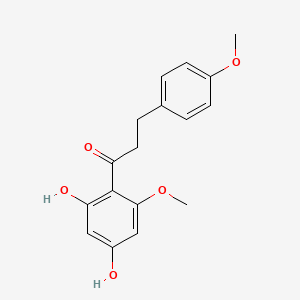

![6-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1585618.png)
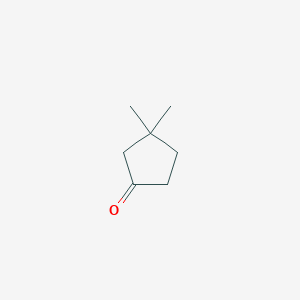
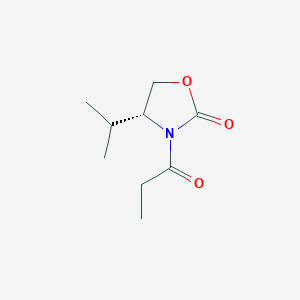

![3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1585624.png)

